4-Methyl-6-(6-methyl-benzothiazol-2-ylcarbamoyl)-cyclohex-3-enecarboxylic acid
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Overview
Description
4-Methyl-6-(6-methyl-benzothiazol-2-ylcarbamoyl)-cyclohex-3-enecarboxylic acid is a complex organic compound that features a benzothiazole moiety, a cyclohexene ring, and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-6-(6-methyl-benzothiazol-2-ylcarbamoyl)-cyclohex-3-enecarboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of Benzothiazole Moiety: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.
Attachment to Cyclohexene Ring: The benzothiazole derivative is then reacted with a cyclohexene derivative under conditions that promote the formation of a carbamoyl linkage.
Introduction of Carboxylic Acid Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-6-(6-methyl-benzothiazol-2-ylcarbamoyl)-cyclohex-3-enecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
4-Methyl-6-(6-methyl-benzothiazol-2-ylcarbamoyl)-cyclohex-3-enecarboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research may focus on its potential as a drug candidate or as a lead compound for drug development.
Industry: The compound can be used in the development of new materials, such as polymers or coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 4-Methyl-6-(6-methyl-benzothiazol-2-ylcarbamoyl)-cyclohex-3-enecarboxylic acid depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzothiazole moiety is known to interact with various biological targets, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole Derivatives: Compounds like 2-aminobenzothiazole and 6-methylbenzothiazole share structural similarities.
Cyclohexene Derivatives: Compounds such as cyclohexene carboxylic acid and its derivatives are structurally related.
Uniqueness
4-Methyl-6-(6-methyl-benzothiazol-2-ylcarbamoyl)-cyclohex-3-enecarboxylic acid is unique due to the combination of its benzothiazole moiety and cyclohexene ring, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
4-methyl-6-[(6-methyl-1,3-benzothiazol-2-yl)carbamoyl]cyclohex-3-ene-1-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3S/c1-9-3-5-11(16(21)22)12(7-9)15(20)19-17-18-13-6-4-10(2)8-14(13)23-17/h3-4,6,8,11-12H,5,7H2,1-2H3,(H,21,22)(H,18,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVCSMRNUYHKNBU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCC(C(C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)C)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90389710 |
Source
|
Record name | BAS 02106478 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90389710 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
436088-55-0 |
Source
|
Record name | 4-Methyl-6-[[(6-methyl-2-benzothiazolyl)amino]carbonyl]-3-cyclohexene-1-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=436088-55-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | BAS 02106478 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90389710 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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